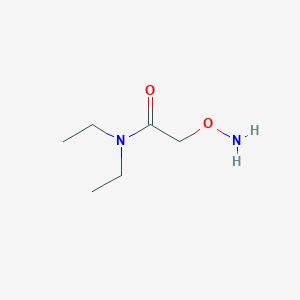
Acetamide,2-(aminooxy)-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-(aminooxy)-N,N-diethyl- is an organic compound with a unique structure that includes an aminooxy group and diethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(aminooxy)-N,N-diethyl- typically involves the reaction of diethylamine with an appropriate acetamide precursor. One common method involves the reaction of diethylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of Acetamide,2-(aminooxy)-N,N-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(aminooxy)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, Acetamide,2-(aminooxy)-N,N-diethyl- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe for investigating biochemical pathways and molecular interactions .
Medicine
In medicine, Acetamide,2-(aminooxy)-N,N-diethyl- is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential treatment for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Acetamide,2-(aminooxy)-N,N-diethyl- involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetamide,2-amino-: Similar structure but lacks the aminooxy and diethyl groups.
N-(2-Aminoethyl)acetamide: Contains an aminoethyl group instead of the aminooxy group.
Acetamide,2-(aminooxy)-N-(4-chlorophenyl)-: Contains a chlorophenyl group instead of diethyl groups.
Uniqueness
Acetamide,2-(aminooxy)-N,N-diethyl- is unique due to the presence of both the aminooxy group and diethyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-aminooxy-N,N-diethylacetamide |
InChI |
InChI=1S/C6H14N2O2/c1-3-8(4-2)6(9)5-10-7/h3-5,7H2,1-2H3 |
InChI Key |
LKWDOAJTWUJMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


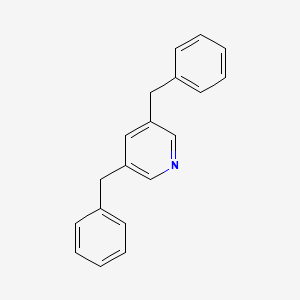
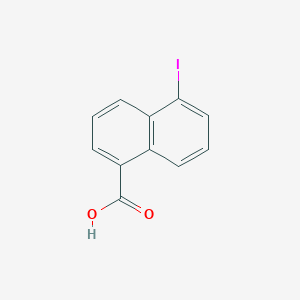
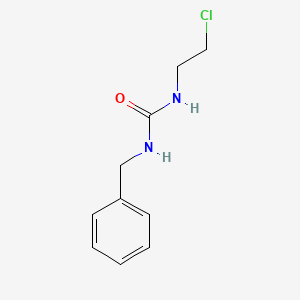
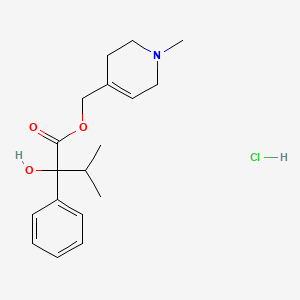
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
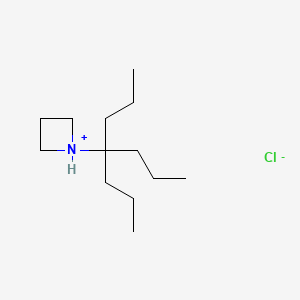
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
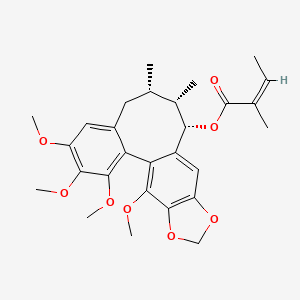

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)

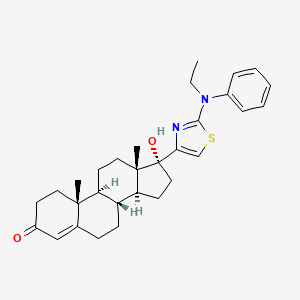
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
